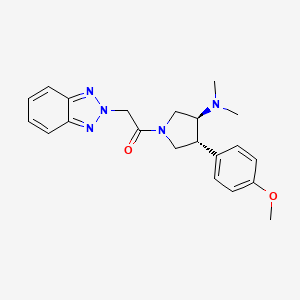

![molecular formula C21H14N2O3 B5621270 5-[(3-methoxyphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5621270.png)

5-[(3-methoxyphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest falls into the category of organic compounds with potential applications in various fields due to its unique chemical structure. It appears to be related to anthraquinone derivatives, which are known for their wide range of applications in dyes, drugs, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to "5-[(3-methoxyphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one" involves complex organic reactions. For instance, the behavior of 3,5-dihalo derivatives of anthra[1, 9-c,d]isoxazol-6-one with respect to primary and secondary amines was studied, demonstrating the possibility of amination and yielding amino derivatives through specific reactions (Gornbstaev, Zeibert, & Zolotareva, 1980). These processes underscore the synthetic versatility of anthra[1,9-cd]isoxazol-6-one derivatives.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of an isoxazol-6-one ring fused to an anthracene skeleton, a structural motif that confers unique electronic and physical properties. The specific interactions and substitutions on the ring influence the chemical behavior and potential applications of these molecules.

Chemical Reactions and Properties

Reactions involving the chloroanthra[1,9-cd]-6-isoxazolone with oxygen-containing nucleophiles have been explored, indicating facile nucleophilic substitution reactions that produce alkoxy- or aryloxy-anthra[1,9-cd]-6-isoxazolones (Zolotareva & Gornostaev, 1983). These findings highlight the compound's reactivity towards nucleophiles, a key aspect of its chemical properties.

Physical Properties Analysis

While specific physical properties of "5-[(3-methoxyphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one" are not detailed in the available literature, the physical properties of similar compounds generally include solubility in various organic solvents, melting points, and molecular weights, which are crucial for their application in synthetic processes and material science.

Chemical Properties Analysis

The chemical properties of anthra[1,9-cd]isoxazol-6-one derivatives, including the target compound, involve their behavior in reactions such as amination, nucleophilic substitution, and ring-opening reactions. These reactions are essential for further functionalization and application of these compounds in creating more complex molecules.

For detailed studies and experimental conditions related to the synthesis, reactions, and properties of compounds similar to "5-[(3-methoxyphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one," the provided references offer a comprehensive overview (Gornbstaev, Zeibert, & Zolotareva, 1980); (Zolotareva & Gornostaev, 1983).

Wirkmechanismus

The mechanism of action would depend on the specific biological activity of the compound. Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

10-(3-methoxyanilino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O3/c1-25-13-6-4-5-12(11-13)22-16-9-10-17-19-18(16)20(24)14-7-2-3-8-15(14)21(19)26-23-17/h2-11,22H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCVIMUIGZOVAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-5-[(3-methoxyphenyl)imino]-5H-anthra[1,9-cd][1,2]oxazol-6-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-2-carboxamide](/img/structure/B5621192.png)

![(1R*,3S*)-1-hydroxy-3-(2-hydroxyethoxy)-N-(2-methylbenzyl)-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5621198.png)

![N,1,3-trimethyl-N-(pyrazin-2-ylmethyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5621208.png)

![1-[3-cyclopropyl-5-(2-methyl-1-benzofuran-5-yl)-1H-1,2,4-triazol-1-yl]butan-2-ol](/img/structure/B5621213.png)

![2-methyl-3-{[4-(1-methyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5621219.png)

![N-[(2-chloro-3-pyridinyl)methyl]-7-isopropyl-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5621227.png)

![1,3-dimethyl-6-(2-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5621238.png)

![2-({4-[hydroxy(pyridin-2-yl)methyl]piperidin-1-yl}methyl)-6-methylquinolin-4-ol](/img/structure/B5621241.png)

![rel-(1S,6R)-3-[(4-methyl-6-phenyl-2-pyrimidinyl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5621276.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[4-(4-morpholinylcarbonyl)benzoyl]-3-pyrrolidinamine](/img/structure/B5621278.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}nicotinic acid](/img/structure/B5621299.png)